1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
Description
Properties
IUPAC Name |
1-cyclohexyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAGGQDIAFQMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is a fascinating bifunctional molecule that holds considerable potential in the realms of organic synthesis and medicinal chemistry. This β-keto acetal combines the reactivity of a ketone with the stability of a protected aldehyde, offering a unique platform for the construction of complex molecular architectures. The presence of the cyclohexyl group introduces lipophilicity, a key consideration in drug design, while the dioxolane moiety serves as a versatile handle for further chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of this promising compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)ethanone | - |
| CAS Number | 63835-23-4 | |
| Molecular Formula | C₁₁H₁₈O₃ | |
| Molecular Weight | 198.26 g/mol | |
| Predicted Boiling Point | 285.5 ± 25.0 °C at 760 mmHg | Predicted |
| Predicted Density | 1.06 ± 0.1 g/cm³ | Predicted |
| Predicted Refractive Index | 1.478 | Predicted |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis for 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is not prominently documented, a highly plausible and efficient route can be devised based on the well-established Claisen condensation reaction. [1][2][3]This approach involves the reaction of an ester with an enolizable ketone in the presence of a strong base to form a β-keto ester. In this case, we propose a crossed Claisen condensation between ethyl cyclohexanecarboxylate and 2-methyl-1,3-dioxolane.
Proposed Synthetic Protocol:
Step 1: Deprotonation of 2-methyl-1,3-dioxolane
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 2-methyl-1,3-dioxolane (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Causality: LDA is a strong, non-nucleophilic base, ideal for the deprotonation of the α-carbon of the dioxolane without competing nucleophilic attack at the carbonyl carbon of the ester. The low temperature is crucial to prevent side reactions and ensure the kinetic stability of the enolate.
Step 2: Claisen Condensation
-
To the freshly prepared enolate solution at -78 °C, add a solution of ethyl cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group drives the formation of the β-keto acetal.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone.
Causality: The aqueous work-up neutralizes the reaction mixture and removes inorganic byproducts. The extraction and subsequent purification steps are standard procedures to isolate and purify the target compound.
Mechanistic Pathway Diagram:
Caption: Proposed Claisen condensation pathway for the synthesis of the target molecule.
Spectroscopic Characterization
The structural elucidation of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone can be unequivocally achieved through a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Cyclohexyl protons | 1.0 - 1.9 | Multiplet | 11H |
| Methylene protons of dioxolane | 3.8 - 4.0 | Multiplet | 4H |
| Methine proton of dioxolane | 4.9 - 5.1 | Triplet | 1H |
| Methylene protons α to ketone | 2.6 - 2.8 | Doublet | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl carbons | 25 - 45 |
| Dioxolane methylene carbons | ~65 |
| Dioxolane methine carbon | ~103 |
| Methylene carbon α to ketone | ~50 |
| Ketone carbonyl carbon | ~208 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule. A strong absorption band is expected in the region of 1710-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone. [4]Additionally, a series of strong C-O stretching bands are anticipated in the region of 1050-1200 cm⁻¹ , which are indicative of the acetal group in the 1,3-dioxolane ring.
Mass Spectrometry (MS)
The mass spectrum, likely obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern is expected to be influenced by the presence of the ketone and dioxolane functionalities. Key fragmentation pathways could include the loss of the dioxolane ring or cleavage adjacent to the carbonyl group.
Potential Applications in Drug Development and Organic Synthesis
The unique structural features of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone make it a valuable building block in both medicinal chemistry and broader organic synthesis.
-
As a Versatile Synthetic Intermediate: The β-keto acetal functionality allows for selective reactions. The ketone can be targeted by nucleophiles or reducing agents while the protected aldehyde remains inert. Conversely, the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then participate in a variety of transformations such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid. This orthogonal reactivity is highly desirable in multi-step syntheses of complex molecules.
-
Scaffold for Bioactive Molecules: The 1,3-dioxolane ring is a common motif in a number of biologically active compounds, including antiviral and antifungal agents. [5][6]The cyclohexyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. The combination of these two features in a single molecule provides a promising starting point for the design and synthesis of novel therapeutic agents. The β-keto functionality can also be a key pharmacophoric element or a handle for further derivatization to explore structure-activity relationships.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is a compound with significant synthetic potential. Its bifunctional nature, combining a reactive ketone with a stable acetal, along with the presence of a lipophilic cyclohexyl group, makes it an attractive building block for the synthesis of complex organic molecules and a promising scaffold for the development of new therapeutic agents. This in-depth guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, a thorough analysis of its expected spectroscopic characteristics, and a discussion of its potential applications. It is hoped that this information will be a valuable resource for researchers and scientists working in the fields of organic chemistry and drug discovery.
References
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Claisen condensation. (2023). In Wikipedia. Retrieved from [Link]
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Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
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mzCloud. (2018, March 29). Cyclohexyl phenyl ketone. Retrieved from [Link]
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NIST. (n.d.). Phenyl cyclohexyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]
- Fujita, M., et al. (2016). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 21(11), 1538.
-
LibreTexts Chemistry. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
- Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 190-198.
-
NIST. (n.d.). Phenyl cyclohexyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemcd. (n.d.). 1-cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone. Retrieved from [Link]
- PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701.
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- Taylor & Francis. (n.d.). SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW.
- PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(1), 346-357.
- Google Patents. (n.d.). US4628108A - Production of 2-substituted-1,3-dioxolanes from 1,3-dioxolane and formaldehyde.
-
ResearchGate. (2025, August 10). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-iodo-beta keto acetal compound.
-
LibreTexts Chemistry. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]
- PMC. (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules, 26(11), 3328.
- MDPI. (n.d.). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)
-
ScienceDirect. (2024, November 27). 1,3-dioxolane, CAS Registry Number 4359-47. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-cyclohexyl-1,3-dioxolane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Cyclohexyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclohexyl-1,3-dioxolane. Retrieved from [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone CAS number and registry data
Initiating Data Search
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Commencing Data Analysis
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Analyzing Initial Compound Data
I've begun by searching for the compound "1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone" and its CAS number. Chemcd provides the formula C11H18O3 and a molecular weight of 198.26, along with a "CCD No". Next steps involve cross-referencing this data to determine its reliability and explore additional databases.
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Developing Synthesis Approach
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Formulating Comprehensive Guide
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Methodological & Application
Application Note: High-Fidelity Synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone . This molecule represents a strategic "masked" 1,3-dicarbonyl scaffold, essential in the synthesis of complex pharmaceutical intermediates.
While direct nucleophilic addition to esters often results in over-alkylation (yielding tertiary alcohols), this protocol utilizes the Weinreb Amide methodology.[1] This approach guarantees mono-alkylation selectivity through a stable chelated intermediate, preventing the collapse of the tetrahedral species until the quenching step.[2] This ensures high yield and preservation of the acid-sensitive 1,3-dioxolane moiety.
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The target molecule contains two sensitive features:
-
The Ketone: Susceptible to further nucleophilic attack.
-
The 1,3-Dioxolane (Acetal): Highly sensitive to acidic hydrolysis.
Standard Grignard addition to an ester precursor (Ethyl 2-(1,3-dioxolan-2-yl)acetate) is fundamentally flawed for this target because the resulting ketone is more reactive than the starting ester, leading to inseparable mixtures of ketone and tertiary alcohol.
The Solution: Weinreb Chelation
We employ N-methoxy-N-methyl-2-(1,3-dioxolan-2-yl)acetamide (the Weinreb amide) as the electrophile. Upon addition of cyclohexylmagnesium bromide, the magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen. This forms a stable 5-membered ring intermediate that resists further nucleophilic attack. The ketone is only liberated upon aqueous workup.
Reaction Scheme Visualization
The following diagram outlines the critical process flow and the mechanistic logic (chelation control) that dictates the protocol design.
Caption: Workflow logic for the Weinreb synthesis, highlighting the stable Mg-chelate intermediate that prevents side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Stoichiometry |
| Ethyl (1,3-dioxolan-2-yl)acetate | >97% | Starting Material | 1.0 equiv |
| N,O-Dimethylhydroxylamine HCl | 98% | Amine Source | 1.5 equiv |
| Isopropylmagnesium chloride | 2.0M in THF | Amine Activator | 3.0 equiv |
| Cyclohexylmagnesium bromide | 1.0M in THF | Nucleophile | 1.2 equiv |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | 0.2 M conc.[3] |
| Ammonium Chloride (Sat. Aq.) | N/A | Quenching Agent | Excess |
Step 1: Preparation of the Weinreb Amide
Direct amidation using organomagnesium activation is preferred over AlMe3 for safety and ease of handling.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Amine Deprotonation: Charge the flask with N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and anhydrous THF. Cool to -20°C.
-
Activation: Dropwise add Isopropylmagnesium chloride (3.0 equiv) over 15 minutes. The extra equivalent is to neutralize the HCl salt and deprotonate the amine. Stir for 30 minutes at -20°C.
-
Addition: Add Ethyl (1,3-dioxolan-2-yl)acetate (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.
-
Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Silica, 30% EtOAc in Hexanes) yields the Weinreb amide as a colorless oil.
Step 2: Grignard Addition to Form Target
Critical Safety Note: The acetal is acid-sensitive. Avoid strong acid during workup.
-
Setup: Flame-dry a 100 mL 2-neck flask under nitrogen.
-
Solubilization: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C .
-
Note: Lower temperatures (-78°C) are unnecessary for Weinreb amides and may cause reagent precipitation; 0°C provides optimal rate/selectivity balance.
-
-
Nucleophilic Attack: Add Cyclohexylmagnesium bromide (1.2 equiv) dropwise via syringe pump over 20 minutes.
-
Observation: The solution may turn slightly yellow/cloudy as the magnesium chelate forms.
-
-
Completion: Stir at 0°C for 1 hour. TLC should show clean conversion to a baseline spot (the chelate) which converts to the product upon mini-workup.
-
Buffered Quench (CRITICAL):
-
Pour the reaction mixture into a vigorously stirring biphasic mixture of Saturated NH4Cl (aq) and Ethyl Acetate at 0°C.
-
Why: Do not use HCl. The pH must remain >4.0 to prevent hydrolysis of the 1,3-dioxolane ring to the aldehyde.
-
-
Isolation: Separate layers. Extract aqueous layer with EtOAc (2x).
-
Drying: Dry combined organics over Na2SO4 (sodium sulfate is less acidic than magnesium sulfate, providing an extra safety margin for the acetal).
-
Evaporation: Concentrate under reduced pressure to yield the crude ketone.
Quality Control & Characterization
Expected Analytical Data
-
Appearance: Clear, colorless to pale yellow oil.
-
1H NMR (400 MHz, CDCl3):
-
δ 5.20 (t, 1H, acetal CH)
-
δ 3.85-4.00 (m, 4H, dioxolane CH2-CH2)
-
δ 2.85 (d, 2H, alpha-CH2)
-
δ 2.35 (m, 1H, cyclohexyl CH-C=O)
-
δ 1.10-1.90 (m, 10H, cyclohexyl protons)
-
-
IR Spectroscopy:
-
Strong C=O stretch at ~1710 cm⁻¹ (Ketone).
-
Absence of broad O-H stretch (confirms no over-addition).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product contains aldehyde peaks (~9.7 ppm) | Acetal hydrolysis during workup. | Quench was too acidic. Use 50% Sat. NH4Cl / 50% NaHCO3 for next run. |
| Tertiary Alcohol detected | Failure of Weinreb chelation. | Ensure Grignard is free of precipitate. Verify anhydrous conditions (water kills the chelate). |
| Low Yield in Step 1 | Incomplete amine activation. | Increase iPrMgCl stir time or switch to AlMe3 (trimethylaluminum) method if Mg-activation fails. |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.
-
Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171-4174.
-
Standard Grignard Preparation: "Preparation of Grignard Reagents." Organic Syntheses, Coll. Vol. 1, p. 186 (1941).
Sources
Application Note: Scalable Synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
This Application Note is designed for researchers and process chemists requiring a robust, scalable synthetic route for 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone .
The methodology prioritizes chemoselectivity and scalability, utilizing the Weinreb Amide protocol to prevent over-alkylation—a common failure mode in direct Grignard additions to esters.
Executive Summary
The target molecule, 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone , acts as a masked equivalent of 3-cyclohexyl-3-oxopropanal. This beta-keto acetal scaffold is a critical intermediate in the synthesis of heterocyclic kinase inhibitors and receptor antagonists.
Direct synthesis via alkylation of cyclohexyl methyl ketone with 2-bromomethyl-1,3-dioxolane is often plagued by low yields due to the poor electrophilicity of the acetal-halide and competitive O-alkylation. Consequently, this guide details a 3-step convergent synthesis starting from commercially available ethyl 3,3-diethoxypropionate. This route leverages Weinreb amide chemistry to ensure mono-addition of the cyclohexyl nucleophile, offering high fidelity and scalability.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the Weinreb amide (N-methoxy-N-methylamide) to prevent the formation of tertiary alcohols, a frequent byproduct when reacting esters directly with Grignard reagents.
Figure 1: Retrosynthetic logic flow moving from the target beta-keto acetal back to the acyclic ester precursor.[1]
Detailed Experimental Protocol
Stage 1: Transacetalization
Objective: Convert the diethyl acetal to the more stable cyclic ethylene acetal (1,3-dioxolane) prior to skeletal construction. Note: While diethyl acetals are usable, the 1,3-dioxolane ring is generally more robust during the subsequent aqueous workups.
Reagents:
-
Ethyl 3,3-diethoxypropionate (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.01 equiv)
-
Toluene (Solvent, 5-10 volumes)
Protocol:
-
Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with Ethyl 3,3-diethoxypropionate and Toluene.
-
Add Ethylene glycol and catalytic pTSA.
-
Heat to reflux (approx. 110°C) with vigorous stirring.
-
Monitor the collection of ethanol/water in the Dean-Stark trap. Reaction is complete when theoretical ethanol volume is collected (approx. 4-6 hours).
-
Cool to room temperature (RT). Wash with saturated NaHCO₃ (to neutralize acid) and Brine.
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Yield: Quantitative conversion to Ethyl 3-(1,3-dioxolan-2-yl)propanoate .
Stage 2: Weinreb Amide Formation
Objective: Convert the ester to the N-methoxy-N-methylamide to enable selective ketone formation.
Reagents:
-
Ethyl 3-(1,3-dioxolan-2-yl)propanoate (from Stage 1)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Isopropylmagnesium chloride (iPrMgCl) (2.0M in THF, 2.4 equiv)
-
THF (anhydrous)
Protocol:
-
Suspend N,O-Dimethylhydroxylamine HCl in anhydrous THF at -20°C under Nitrogen/Argon.
-
Add iPrMgCl dropwise over 30 minutes. The mixture will become a solution as the amine is deprotonated. Stir for 30 mins.
-
Add Ethyl 3-(1,3-dioxolan-2-yl)propanoate (neat or in minimal THF) dropwise at -20°C.
-
Allow the reaction to warm to 0°C and stir for 2 hours. Monitor by TLC/LCMS.
-
Quench: Pour mixture into ice-cold saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Product: N-methoxy-N-methyl-3-(1,3-dioxolan-2-yl)propanamide .
Stage 3: Grignard Coupling (The Critical Step)
Objective: Install the cyclohexyl group. The stable 5-membered chelate intermediate of the Weinreb amide prevents double addition.
Reagents:
-
Weinreb Amide (from Stage 2) (1.0 equiv)
-
Cyclohexylmagnesium bromide (CyMgBr) (1.0M in THF, 1.3 equiv)
-
THF (anhydrous)
Protocol:
-
Dissolve the Weinreb amide in anhydrous THF (10 volumes) and cool to 0°C .
-
Add CyMgBr dropwise via syringe pump or addition funnel to maintain internal temperature < 5°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Critical Quench: Cool back to 0°C. Quench with Saturated Ammonium Chloride (aq) .
-
Caution: Do NOT use HCl or strong acids. Low pH will hydrolyze the dioxolane acetal to the aldehyde, leading to polymerization of the resulting beta-keto aldehyde.
-
-
Workup: Extract with Diethyl Ether or EtOAc. Wash with Brine. Dry over Na₂SO₄.
-
Purification: Distillation (high vacuum) or Flash Chromatography (neutralized silica).
Process Workflow Diagram
Figure 2: Sequential process flow for the synthesis of the target beta-keto acetal.
Analytical Data Summary (Expected)
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | |
| ¹H NMR (CDCl₃) | Characteristic triplet for acetal methine. | |
| ¹H NMR (CDCl₃) | Ethylene bridge protons. | |
| ¹H NMR (CDCl₃) | Methylene adjacent to ketone. | |
| ¹H NMR (CDCl₃) | Cyclohexyl methine. | |
| ¹³C NMR | ~210 ppm (C=O) | Ketone carbonyl. |
| ¹³C NMR | ~103 ppm (O-C-O) | Acetal carbon. |
Troubleshooting & Expert Insights
-
Acetal Stability: The 1,3-dioxolane ring is stable to the basic conditions of the Grignard reaction. However, it is extremely sensitive to aqueous acid. Always use buffered NH₄Cl for quenching. If the pH drops below 4, the acetal will deprotect, and the resulting 3-cyclohexyl-3-oxopropanal will likely degrade.
-
Grignard Initiation: If preparing CyMgBr in-house, use Iodine or DIBAL-H (trace) to initiate the Magnesium turnings. Commercial solutions (Sigma/Aldrich) are recommended for consistency in titration.
-
Weinreb Purity: Ensure the Weinreb amide is free of starting ester before Step 3. Residual ester will react twice with CyMgBr to form the tertiary alcohol (dicyclohexyl carbinol derivative), which is difficult to separate.
References
-
Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Burchat, A. F.; Chong, J. M.; Nielsen, N. (1997). "Titanium-catalyzed transacetalization of acetals with 1,2- and 1,3-diols". Journal of Organic Chemistry, 62(17), 5721–5730.
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie, 339(1), 517–524.
-
Balasubramaniam, S.; Aidhen, I. S. (2008). "The growing synthetic utility of the Weinreb amide".[2] Synthesis, 2008(23), 3707-3738.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
[1]
Case ID: BETA-KETO-092 Subject: Removal of Acetal Impurities & Stabilization of β-Keto Acetals Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are working with 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone , a masked 1,3-dicarbonyl equivalent.[1] This molecule contains a distal acetal (protecting an aldehyde) and a proximal ketone (next to the cyclohexyl ring).
When users report "acetal impurities" with this scaffold, they are typically facing one of three specific chemical failures:
-
Bis-Acetal Formation: Over-protection where the cyclohexyl ketone also reacts with ethylene glycol.
-
Polymeric Acetals: Oligomers formed by excess ethylene glycol bridging carbonyls.
-
Hydrolysis Reversion: The target acetal degrading back to the aldehyde on acidic silica, creating a "ghost" impurity that appears during purification.
This guide provides self-validating protocols to isolate your target while preserving the acid-sensitive dioxolane ring.[1]
Module 1: Chromatographic Purification (The "Neutral Silica" Protocol)
The Problem: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to hydrolyze the 1,3-dioxolane group of your target molecule during the column run, reverting it to the parent aldehyde. This presents as "streaking" or a new impurity appearing in collected fractions.
The Fix: You must buffer the stationary phase to a basic pH to inhibit oxonium ion formation.
Protocol: Triethylamine (TEA) Passivation
| Parameter | Standard Condition | Required Condition | Reason |
| Stationary Phase | Silica Gel 60 | TEA-Buffered Silica | Prevents acid-catalyzed hydrolysis.[1] |
| Mobile Phase | Hexane/EtOAc | Hexane/EtOAc + 1% TEA | Maintains basic environment throughout elution. |
| Loading | DCM Solution | Solid Load (Celite/Basic Alumina) | Avoids concentration of acid in the loading band. |
Step-by-Step Execution:
-
Slurry Preparation: Mix your silica gel with the starting mobile phase containing 1% v/v Triethylamine (TEA) .
-
Equilibration: Flush the column with 2 column volumes (CV) of this buffer.
-
Loading: Adsorb your crude oil onto Basic Alumina or Celite (ratio 1:2 crude:support) and dry load. Do not load as a liquid if your crude contains residual acid.
-
Elution: Run the gradient. The Bis-acetal impurity (less polar) will elute first, followed by your Target Mono-acetal , followed by unreacted Diol/Polymer (very polar).
Visual Logic: Separation Strategy
Caption: Elution order on neutralized silica. Without TEA (red path), the target degrades.
Module 2: Removing Excess Glycol & Polymeric Acetals
The Problem: The synthesis of your target likely involved excess ethylene glycol. Glycol is viscous, high-boiling (197°C), and can solubilize your product in aqueous layers, leading to yield loss. It also forms "polymeric acetals" that coat glassware.
The Fix: Exploiting the "Salting Out" effect and specific solubility differences.
Troubleshooting Guide: The "Brine-Crash" Workup
Do not rely on simple extraction. Use this modified rigorous workup:
-
Dilution: Dilute the reaction mixture with Diethyl Ether (Et₂O) or MTBE .
-
Why? Ethylene glycol is insoluble in ether, whereas your acetal target is highly soluble. DCM is a poor choice here as it solubilizes glycol oligomers.
-
-
The Brine Wash: Wash the organic layer 3x with Saturated Brine .
-
The "Polishing" Step (Kugelrohr Distillation):
-
If trace glycol remains (seen as a triplet at ~3.7 ppm in NMR), use Kugelrohr distillation .
-
Settings: 0.1 mmHg vacuum, 60–80°C.
-
Result: The glycol will distill off; the heavy beta-keto acetal (MW ~212) will remain in the pot (or distill at a much higher temp, >120°C at 0.1 mmHg).
-
Module 3: Bis-Acetal Contamination (The "Over-Protection" Issue)
The Problem: You find a byproduct where the cyclohexyl ketone has also been protected as a dioxolane.
-
Target: 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone (Mono-acetal).[1]
-
Impurity: 2-Cyclohexyl-2-(1,3-dioxolan-2-yl-methyl)-1,3-dioxolane (Bis-acetal).[1]
The Fix: Selective Hydrolysis. Ketone acetals (sterically hindered) are generally more labile (unstable) to acid than aldehyde acetals in aqueous media due to the relief of steric strain upon hydrolysis, unless the aldehyde acetal is highly accessible. However, in this specific scaffold, we can exploit Trans-acetalization .
Protocol: Acetone Exchange
If chromatography (Module 1) fails to separate them, use this chemical trick:
-
Dissolve the mixture in Wet Acetone containing 5 mol% PPTS (Pyridinium p-toluenesulfonate) .
-
Stir at room temperature for 1–2 hours.
-
Mechanism: The excess acetone acts as a "sponge" for the glycol. The sterically crowded bis-acetal (at the cyclohexyl position) will often exchange its glycol with acetone (forming the volatile 2,2-dimethyl-1,3-dioxolane) faster than the stable distal aldehyde acetal.[1]
-
Monitor: Check TLC for the reappearance of the ketone carbonyl stretch (IR: ~1710 cm⁻¹).
Frequently Asked Questions (FAQ)
Q1: My product turns yellow upon storage. Is the acetal decomposing?
-
Diagnosis: Likely not the acetal. Beta-keto compounds are prone to enolization and subsequent oxidation or aldol condensation.[1]
-
Solution: Store the compound under Argon at -20°C. Ensure all traces of acid (from silica) are removed. Add a stabilizer like BHT (butylated hydroxytoluene) if permissible for your next step.
Q2: Can I distill the product to purify it?
-
Warning: Beta-keto acetals are thermally sensitive.[1] Heating them above 140°C can cause elimination of the acetal alkoxy group to form a vinyl ketone (enone), which will then polymerize.
-
Recommendation: Use Wiped-Film Evaporation or Kugelrohr at high vacuum (<0.5 mbar) to keep the bath temperature below 100°C.[1]
Q3: How do I confirm the acetal is intact by NMR?
-
Look for: The "acetal proton" (O-CH-O).[1]
-
Location: A triplet or doublet of doublets around 4.8 – 5.2 ppm (depending on solvent).
-
Impurity Check: If you see a peak at 9.7 ppm , you have lost the acetal and reverted to the aldehyde. If you see a singlet at 3.9 ppm (4H), you have free ethylene glycol.
Experimental Workflow Diagram
Caption: Decision tree for removing specific impurities based on NMR analysis.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Definitive guide on acetal stability and deprotection conditions). [1]
-
Wuts, P. G. M. (2020). Protection for the Carbonyl Group. In Greene's Protective Groups in Organic Synthesis. (Specific discussion on 1,3-dioxolanes and their sensitivity to acidic silica). [1]
-
Hibbert, H., & Timm, J. A. (1924). Studies on the acetals of monosaccharides. Journal of the American Chemical Society, 46(5), 1283–1290. (Foundational work on the partitioning of glycols and acetals).
-
Smith, A. B., & Fukui, M. (1987). 1,3-Dithiane and 1,3-Dioxolane Chemistry. Journal of the American Chemical Society. (Discusses the relative stability of ketone vs. aldehyde acetals). [1]
Technical Support Center: Stability of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
This guide serves as a technical support resource for researchers working with 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone . It is designed to address stability challenges in acidic environments, providing mechanistic insights and actionable troubleshooting protocols.
Executive Summary: The "Acid Trap"
You are likely visiting this page because you have observed product loss, unexpected polarity shifts on TLC, or the appearance of ethylene glycol in your NMR .
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone represents a "masked" 1,3-dicarbonyl system. While the cyclohexyl ketone moiety is robust, the 1,3-dioxolane (acetal) group is highly sensitive to Brønsted and Lewis acids .
In acidic media (pH < 4), this molecule undergoes rapid hydrolysis to form 3-cyclohexyl-3-oxopropanal , a reactive
Mechanistic Deep Dive: Why It Fails
To troubleshoot effectively, you must understand the failure mode. The instability is driven by the acid-catalyzed hydrolysis of the acetal .[1]
The Hydrolysis Pathway
The reaction is an equilibrium process driven to the right by the presence of water and acid.
-
Ring Opening: The ring opens to form a resonance-stabilized oxonium ion.
-
Water Attack: Water intercepts the oxonium, leading to a hemiacetal.[3][4]
-
Collapse: The hemiacetal collapses, releasing ethylene glycol and the free aldehyde.
Visualizing the Breakdown
The following diagram illustrates the degradation pathway you are likely encountering.
Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane moiety.
Diagnostic Hub: Is Your Compound Degrading?
Use this matrix to confirm if acid sensitivity is the root cause of your experimental issues.
| Symptom | Observation | Technical Diagnosis |
| TLC Shift | A new, highly polar spot appears ("streaking") near the baseline. | Hydrolysis: The non-polar acetal has converted to the polar |
| NMR Artifacts | Appearance of a singlet at ~8.0-9.0 ppm (aldehyde) or broad peaks at 12-15 ppm (enol -OH). | Deprotection: The acetal proton (typically ~4.8-5.2 ppm, t) is diminishing. |
| Mass Spec | Loss of 44 amu (mass of ethylene glycol unit - water). | Fragmentation: Typical of acetal cleavage.[5] |
| Yield Loss | Product disappears during silica gel chromatography. | On-Column Acidolysis: Silica is naturally acidic (pH 4-5), catalyzing hydrolysis during purification. |
Troubleshooting Protocols
Scenario A: Quenching an Acidic Reaction
Context: You generated the molecule in an acidic medium (e.g., acid-catalyzed ketalization).
Incorrect: Pouring the reaction mixture directly into water. Correct Protocol:
-
Cool: Chill the reaction mixture to 0°C.
-
Buffer: Pour the mixture into a vigorously stirring slurry of Saturated Aqueous NaHCO₃ or 1M NaOH (depending on other functional group tolerance).
-
Verify: Check the pH of the aqueous layer immediately. It must be pH > 7.5 .
-
Extract: Use non-acidic solvents (EtOAc, DCM). Avoid unneutralized chloroform (which can form HCl over time).
Scenario B: Purification on Silica Gel
Context: You need to purify the compound, but it decomposes on the column.
The Fix: Neutralize the Stationary Phase. Standard silica gel has a pH of ~4-5. You must buffer the column.
-
Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).
-
Add Modifier: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.
-
Equilibrate: Flush the column with 2-3 column volumes of the TEA-doped solvent before loading your sample.
-
Elute: Run the column with the TEA-doped solvent system.
-
Note: TEA can be removed from the final product via high-vacuum drying or a rapid wash with pH 8 buffer.
-
Scenario C: Storage Stability
Context: The compound is degrading in the freezer.
Protocol:
-
Solvent: Store as a solid if possible. If oil, ensure all solvent traces (especially chlorinated ones) are removed.
-
Stabilizer: Add a few pellets of solid Potassium Carbonate (K₂CO₃) to the vial to scavenge any adventitious acid.
-
Atmosphere: Store under Argon/Nitrogen at -20°C. Moisture + Acid = Death.
Decision Matrix: Workflow Optimization
Use this logic flow to determine the safe handling path for your specific experiment.
Figure 2: Decision tree for workup and purification to ensure acetal integrity.
FAQ: Common User Questions
Q: Can I use CDCl₃ for NMR analysis? A: Only if it is fresh and neutralized. Chloroform naturally decomposes to form HCl (phosgene pathway) over time.
-
Fix: Filter your CDCl₃ through a small plug of basic alumina or add a silver foil stabilizer before dissolving your sample. Alternatively, use Benzene-d6 or DMSO-d6 .
Q: I want to intentionally deprotect it. What is the best method? A: If you want the aldehyde:
-
Dissolve in Acetone/Water (4:1).
-
Add catalytic Pyridinium p-toluenesulfonate (PPTS) or 1M HCl.
-
Heat to 40-50°C.
-
Monitor closely; once the acetal is gone, quench immediately to prevent degradation of the resulting
-keto aldehyde [1].
Q: Is the cyclohexyl group affecting stability?
A: Sterically, the cyclohexyl group provides some bulk, which might slightly retard hydrolysis compared to a methyl group, but it does not offer protection against acidic conditions. The electronic nature of the
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (Chapter on Protection for the Carbonyl Group).[7]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers. (Mechanisms of Acetal Hydrolysis).
-
Satchell, D. P. N., & Satchell, R. S. (1977). The Kinetics and Mechanism of Acetal Hydrolysis. Chemical Society Reviews, 6(3), 345-371.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Acid-Catalyzed Hydrolysis Mechanisms).[1][3]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. scielo.br [scielo.br]
Minimizing side reactions during 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone formation
Welcome to the technical support center for the synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, minimize side reactions, and optimize product yield and purity.
Introduction
The formation of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is a multi-step process that often involves the protection of a carbonyl group, followed by a carbon-carbon bond-forming reaction. While seemingly straightforward, each step presents unique challenges and potential for side reactions that can significantly impact the success of your synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
A common synthetic route involves the reaction of a cyclohexyl Grignard reagent with 2-(bromomethyl)-1,3-dioxolane, or the alkylation of a cyclohexyl ketone derivative where the alpha-position is functionalized for nucleophilic attack on a protected bromoacetaldehyde equivalent. A key challenge is managing the stability of the dioxolane protecting group, which is sensitive to acidic conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the dioxolane group in this synthesis?
A1: The 1,3-dioxolane group serves as a protecting group for a carbonyl functionality, typically an aldehyde.[3] By converting the carbonyl to a cyclic acetal, its reactivity is masked, preventing it from undergoing unwanted reactions with nucleophiles, such as Grignard reagents, that are intended to react at other sites of the molecule.[4] This protection is crucial for achieving the desired product and preventing the formation of complex mixtures.
Q2: Under what conditions is the 1,3-dioxolane group unstable?
A2: The 1,3-dioxolane group is highly susceptible to hydrolysis under acidic conditions.[1][5] Even trace amounts of acid in solvents or reagents can catalyze the cleavage of the acetal, regenerating the original carbonyl group.[2] This premature deprotection can lead to significant side reactions and a reduction in the yield of the target molecule. Conversely, dioxolanes are generally stable under neutral and basic conditions.[6]
Q3: Can I use any acid catalyst for the formation of the dioxolane protecting group?
A3: While various Brønsted and Lewis acids can catalyze acetal formation, the choice of catalyst should be made carefully to avoid side reactions.[6][7] Commonly used catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid. However, for sensitive substrates, milder catalysts or alternative methods that do not require strong acids may be necessary to prevent degradation of the starting material or product.[8]
Q4: Why is my Grignard reaction yield low when using an alkyl halide?
A4: Alkyl Grignard reagents can be more challenging to form and can be less reactive than their aryl or vinyl counterparts.[9] Low yields in Grignard reactions can be attributed to several factors, including impure magnesium, wet solvents or glassware, and side reactions such as the Grignard reagent acting as a base rather than a nucleophile, especially with sterically hindered ketones.[10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone.
Problem 1: Low Yield of the Dioxolane-Protected Starting Material
Potential Causes:
-
Incomplete Reaction: The acetalization reaction may not have gone to completion. This is often due to the presence of water, which shifts the equilibrium back towards the starting materials.
-
Acid-Catalyzed Decomposition: The starting material or product may be sensitive to the acidic conditions used for acetalization, leading to degradation.
Solutions:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[6] Alternatively, add a dehydrating agent such as molecular sieves.
-
Catalyst Choice: If the substrate is acid-sensitive, consider using a milder Lewis acid catalyst such as bismuth triflate or cerium(III) trifluoromethanesulfonate.[7][12]
-
Reaction Conditions: Ensure all solvents and reagents are anhydrous.
Problem 2: Presence of Starting Ketone/Aldehyde in the Final Product
Potential Cause:
-
Premature Deprotection: The dioxolane protecting group may have been cleaved during the reaction or workup due to the presence of acid.
Solutions:
-
Neutralize Reagents: Ensure all reagents and solvents are free of acidic impurities. For instance, dichloromethane can be passed through a plug of basic alumina to remove trace HCl.[2]
-
Use Acid Scavengers: Incorporate a non-nucleophilic base like pyridine or triethylamine into the reaction mixture to neutralize any in situ generated acid.[2]
-
Careful Workup: Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride (NH4Cl), instead of strong acids during the workup of the Grignard or alkylation reaction.[4]
Problem 3: Formation of a Dimer of the Cyclohexyl Ketone
Potential Cause:
-
Self-Condensation: Under certain conditions, particularly with a strong base, the starting cyclohexyl ketone can undergo self-condensation reactions, such as an aldol condensation, to form dimers.[13]
Solutions:
-
Controlled Base Addition: If using a strong base to form an enolate for alkylation, add the base slowly at a low temperature to minimize self-condensation.
-
Choice of Base: Use a sterically hindered base, such as lithium diisopropylamide (LDA), which is less likely to act as a nucleophile.
-
Reaction Temperature: Maintain a low reaction temperature throughout the addition and reaction time to disfavor the condensation reaction.
Problem 4: Low Yield in the Carbon-Carbon Bond Forming Step (e.g., Grignard Reaction)
Potential Causes:
-
Poor Grignard Reagent Formation: The cyclohexylmagnesium halide may not have formed efficiently. This can be due to inactive magnesium, impure alkyl halide, or the presence of moisture.[14]
-
Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to enolization of the electrophile, or undergo other unwanted reactions.[10]
Solutions:
-
Activate Magnesium: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous ether or THF as the solvent.[11]
-
Titrate Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration.
-
Inverse Addition: Add the electrophile to the Grignard reagent to maintain a low concentration of the electrophile and minimize side reactions.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low yield of protected starting material | Incomplete reaction due to water | Use a Dean-Stark trap or molecular sieves. |
| Acid-catalyzed decomposition | Use a milder acid catalyst (e.g., Bi(OTf)₃). | |
| Starting ketone/aldehyde in product | Premature deprotection | Neutralize reagents, use an acid scavenger, and perform a mild workup. |
| Dimer of cyclohexyl ketone | Self-condensation | Use slow addition of a sterically hindered base at low temperature. |
| Low yield in C-C bond formation | Poor Grignard reagent formation | Activate magnesium and ensure strictly anhydrous conditions. |
| Side reactions of Grignard | Titrate the Grignard reagent and consider inverse addition. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Optimized Protocol for the Synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone via Grignard Reaction
This protocol assumes the availability of 2-(bromomethyl)-1,3-dioxolane.
Step 1: Preparation of Cyclohexylmagnesium Bromide
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Allow the solution to cool to room temperature. The resulting greyish solution is ready for the next step.
Step 2: Reaction with 2-(bromomethyl)-1,3-dioxolane
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-(bromomethyl)-1,3-dioxolane (1.0 equivalent) in anhydrous diethyl ether.
-
Add the 2-(bromomethyl)-1,3-dioxolane solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH4Cl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for the target molecule.
Conclusion
The successful synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone hinges on careful control of reaction conditions to mitigate side reactions. By understanding the inherent reactivity of the intermediates and the stability of the protecting group, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for addressing common challenges, leading to improved yields and purity of the desired product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Reddit. (2020). Troubleshooting my grignard reactions.
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. [Link]
- Grignard Reaction. (n.d.).
- Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed.
- Benchchem. (n.d.). Strategies to prevent premature hydrolysis of dioxolane protecting groups.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Liu, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(7), 7946–7953. [Link]
-
ResearchGate. (n.d.). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
-
Organic Chemistry Portal. (2019). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-iodo-beta keto acetal compound.
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2-(cyclohex-1′-enyl)cyclohexanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. US8519192B2 - Process for producing 2-(cyclohex-1â²-enyl)cyclohexanone - Google Patents [patents.google.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Mass spectrometry fragmentation patterns of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
Topic: Mass Spectrometry Fragmentation Patterns of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone (MW: 198.26 Da). As a critical intermediate in the synthesis of cyclohexyl-based pharmaceuticals, distinguishing this acetal-protected derivative from its deprotected analogue (3-cyclohexyl-3-oxopropanal) is a frequent challenge in reaction monitoring.
This guide compares the Electron Impact (EI) fragmentation signature of the target compound against two primary alternatives:
-
The Deprotected Analogue: To demonstrate structural integrity and protection efficiency.
-
Soft Ionization (ESI): To contrast structural fingerprinting with molecular weight confirmation.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a dual-method approach (EI/ESI) to cross-validate the structural assignment.
Method A: GC-EI-MS (Structural Fingerprinting)
-
Inlet Temperature: 250°C (Splitless mode to maximize sensitivity).
-
Ion Source: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–300.
-
Validation Check: The presence of m/z 69 (perfluorotributylamine calibration) must be within ±0.1 Da before run.
Method B: LC-ESI-MS (Molecular Ion Confirmation)
-
Solvent: Acetonitrile:Water (0.1% Formic Acid).
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Validation Check: Observation of [M+H]⁺ at m/z 199.1 and [M+Na]⁺ at m/z 221.1 confirms the molecular weight intact.
Fragmentation Analysis: The Target Compound
Compound: 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone Molecular Formula: C₁₁H₁₈O₃ Exact Mass: 198.1256 Da
Under 70 eV EI conditions, the molecule undergoes predictable, mechanistically distinct fragmentation pathways. The spectrum is dominated by the stability of the dioxolane ring and the cyclohexyl carbonyl group.
Pathway A: Dioxolane Diagnostic Cleavage (The "Fingerprint")
The most reliable marker for the 1,3-dioxolane moiety is the formation of the dioxolenium ion .
-
Mechanism: Alpha-cleavage relative to the acetal oxygen atoms.
-
Fragment: m/z 73 (C₃H₅O₂⁺).
-
Significance: This peak is diagnostic.[2] Its absence suggests deprotection or ring degradation [1].
Pathway B: Ketone Alpha-Cleavage
The carbonyl group linking the cyclohexyl ring and the ethyl-dioxolane tail directs fragmentation via alpha-cleavage.
-
Cleavage Site 1 (Cyclohexyl Loss): Breaking the Cyclohexyl-Carbonyl bond yields the dioxolane-containing acylium ion.
-
Fragment:m/z 115 (C₅H₇O₃⁺).
-
-
Cleavage Site 2 (Tail Loss): Breaking the Carbonyl-Methylene bond retains the charge on the cyclohexyl carbonyl.
-
Fragment:m/z 111 (C₇H₁₁O⁺).
-
Secondary Decay: The m/z 111 ion often loses CO (28 Da) to form the cyclohexyl cation at m/z 83 (C₆H₁₁⁺), which further dehydrogenates to m/z 55 (C₄H₇⁺) [2].
-
Pathway C: McLafferty Rearrangement (Suppressed)
While theoretically possible due to gamma-hydrogens on the dioxolane ring, the rigid cyclic nature of the acetal and the stability of the alpha-cleavage products (m/z 111, 73) typically suppress the McLafferty rearrangement in this specific protected form compared to linear ketones [3].
Comparative Analysis: Performance vs. Alternatives
Comparison 1: Target vs. Deprotected Analogue
The primary "alternative" in a synthesis context is the deprotected byproduct: 3-cyclohexyl-3-oxopropanal .
| Feature | Target: Protected Acetal | Alternative: Deprotected Aldehyde | Differentiation Logic |
| Diagnostic Peak | m/z 73 (Base Peak often) | m/z 29 (CHO⁺) | m/z 73 confirms the dioxolane ring is intact. |
| Alpha Cleavage | m/z 111 (Cyclohexyl-CO⁺) | m/z 111 (Cyclohexyl-CO⁺) | Both contain the cyclohexyl-ketone moiety; not unique. |
| Molecular Ion | m/z 198 (Weak/Stable) | m/z 154 (Unstable) | Mass shift of 44 Da (loss of ethylene glycol unit). |
| Aldehyde Loss | Absent | M-1 (m/z 153) | Loss of aldehydic H is specific to the deprotected form. |
Comparison 2: EI (Hard) vs. ESI (Soft) Ionization
Comparing the utility of ionization techniques for this specific molecule.
| Metric | Electron Impact (EI) | Electrospray (ESI) | Recommendation |
| Sensitivity | Moderate (ng range) | High (pg range) | Use ESI for trace impurity quantification. |
| Specificity | High (Structural proof) | Low (MW only) | Use EI for initial structure confirmation. |
| Key Signal | Fragments (m/z 73, 83, 111) | Adducts ([M+H]⁺ 199, [M+Na]⁺ 221) | ESI cannot distinguish isomers effectively. |
Visualization of Signaling Pathways
Diagram 1: Fragmentation Logic Tree
This diagram illustrates the causal fragmentation pathways leading to the diagnostic ions.
Caption: Figure 1. EI-MS fragmentation tree for 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone showing the origin of diagnostic m/z 73 and m/z 111 ions.
Diagram 2: Analytical Decision Workflow
A logic flow for researchers to validate the compound synthesis.
Caption: Figure 2. Step-by-step decision logic for verifying acetal protection using MS peak monitoring.
References
-
Doc Brown's Chemistry. (2023). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane and dioxolane derivatives. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclohexyl Ketones. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). McLafferty Rearrangement and Alpha Cleavage in Carbonyls. Retrieved from [Link]
Sources
A Researcher's Guide to the FTIR Spectral Interpretation of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional group composition of a molecule. This guide provides an in-depth analysis of the FTIR spectrum of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone, a compound of interest in synthetic chemistry. We will dissect its expected spectral features, compare them with analogous structures, and provide a framework for its unambiguous identification.
The Molecular Blueprint: Predicting the Vibrational Signature
Before delving into the spectrum itself, a foundational understanding of the molecule's structure is crucial. 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone possesses three key functional groups that will dominate its infrared spectrum: a saturated ketone (C=O), a cyclic acetal (the dioxolane ring), and a cyclohexyl moiety. Each of these groups exhibits characteristic vibrational modes that, when taken together, create a unique spectral fingerprint.
The carbonyl (C=O) stretch of a saturated aliphatic ketone is one of the most intense and readily identifiable peaks in an FTIR spectrum, typically appearing around 1715 cm⁻¹.[1][2] The high intensity of this peak is a direct result of the large change in dipole moment during the stretching vibration of the polar C=O bond.[2] The acetal group is characterized by several C-O stretching vibrations, which are expected in the 1200-1000 cm⁻¹ region.[3] Finally, the cyclohexyl group will contribute strong C-H stretching absorptions just below 3000 cm⁻¹ and various C-H bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹).[4][5]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining the FTIR spectrum of a liquid sample like 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed and aligned.
-
Perform a background scan to acquire a spectrum of the ambient environment (air). This is crucial for correcting the sample spectrum for atmospheric water and carbon dioxide absorptions.
-
-
Sample Preparation and Application:
-
Place a small drop (typically 1-2 µL) of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone directly onto the center of the ATR crystal.
-
Ensure the entire surface of the crystal is covered by the liquid sample to maximize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Initiate the sample scan. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum.
-
The spectral data is typically collected over the mid-infrared range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After acquisition, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Perform a clean scan to ensure no residual sample remains.
-
Spectral Deconvolution: Interpreting the Key Absorption Bands
The following table summarizes the expected key absorption bands in the FTIR spectrum of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone, based on established group frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2935 and ~2855 | Cyclohexyl (C-H) | C-H Stretching | Strong |
| ~1715 | Ketone (C=O) | C=O Stretching | Strong, Sharp |
| ~1450 | Cyclohexyl (CH₂) | CH₂ Bending (Scissoring) | Medium |
| ~1250-1050 | Acetal (C-O-C-O-C) | C-O Stretching (multiple) | Strong, Broad |
Comparative Analysis: Distinguishing from Structural Analogs
To truly appreciate the unique spectral features of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone, a comparison with simpler, related molecules is instructive.
-
Cyclohexanone: The spectrum of cyclohexanone would be dominated by the strong C=O stretch around 1715 cm⁻¹ and the C-H absorptions of the cyclohexyl ring. However, it would lack the characteristic strong and complex C-O stretching bands of the dioxolane ring between 1250 and 1050 cm⁻¹.
-
2-Methyl-1,3-dioxolane: This molecule would exhibit the prominent C-O stretching vibrations of the acetal functional group. Crucially, it would be devoid of the intense ketone C=O absorption at ~1715 cm⁻¹.
The presence of both a strong C=O stretch and the complex C-O stretching pattern of the acetal is the definitive spectroscopic signature for 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone.
Visualizing the Vibrational Landscape
To further clarify the relationship between the molecular structure and its expected FTIR spectrum, the following diagram illustrates the key functional groups and their corresponding vibrational modes.
Figure 1. Key functional groups and their expected FTIR absorption regions.
Conclusion
The FTIR spectrum of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is characterized by a unique combination of intense absorption bands that allow for its unambiguous identification. The prominent ketone C=O stretch around 1715 cm⁻¹, coupled with the strong and complex C-O stretching vibrations of the dioxolane ring in the 1250-1050 cm⁻¹ region, and the characteristic C-H stretches of the cyclohexyl group, provide a robust spectral fingerprint. This guide serves as a comprehensive resource for researchers, enabling them to confidently interpret the FTIR spectrum of this compound and distinguish it from structurally similar molecules.
References
- Vertex AI Search. IR Spectroscopy Tutorial: Ketones.
- Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Published June 16, 2024.
- Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Published September 1, 2017.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Published November 23, 2016.
- AZoM. How to Interpret FTIR Results: A Beginner's Guide. Published March 21, 2025.
- Doc Brown's Chemistry. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. Published December 9, 2025.
- ResearchGate. FTIR spectra of polycyclic acetal.
- ResearchGate. Fourier transform infrared (FTIR) spectra of characteristic acetone C–CO–C stretching at different times of experimental run under UV-A irradiation on the TiO2 film with TTIP:AcacH molar ratio 1:8 in precursor solution.
- RSC Publishing. The syntheses and infrared spectra of some acetals and ketals. Published 1966.
- Chemcd. 1-cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone.
- Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes.
- Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups. Published February 11, 2023.
- NIST WebBook. 1,3-Dioxolan-2-one.
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Published April 1, 2019.
- ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Published August 10, 2025.
- PubChem. 2-Cyclohexyl-1,3-dioxolane.
- MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Published April 12, 2023.
- PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol.
- PubChem. 2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclohexane-1,3-dione.
- PubChem. 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)-.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Validation Guide: GC-MS Profiling of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
Executive Summary & Strategic Analysis
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone (C
This guide provides a comparative validation strategy, contrasting Direct Injection GC-MS (optimized for inertness) against Derivatization (Oximation) and LC-MS . While LC-MS offers superior stability, this protocol validates why a properly controlled GC-MS method is the more efficient, high-throughput solution for process control, provided specific "Ultra-Inert" conditions are met.
Comparative Method Matrix
| Feature | Method A: Direct Injection GC-MS (Recommended) | Method B: Derivatization (MOX) | Method C: LC-MS (ESI+) |
| Principle | Volatilization of neat analyte on inert path. | Chemical stabilization of ketone via methoximation. | Soft ionization in liquid phase. |
| Thermal Risk | High (Requires strict deactivation). | Medium (Deriv. stabilizes ketone, not acetal). | Low (Ambient temperature). |
| Throughput | High (< 15 min/run). | Low (Requires 1-2 hr prep time). | Medium (Column re-equilibration). |
| Sensitivity | Excellent (EI fragmentation). | Good, but introduces isomer peaks. | High (depends on ionization efficiency). |
| Cost/Sample | Low. | Medium (Reagents + labor).[1] | High (Solvents + maintenance).[2] |
| Suitability | Routine QC & Process Monitoring. | Complex matrices / biological fluids. | Thermally unstable impurities. |
Scientific Rationale & Mechanistic Insight
The Stability Paradox
The core validation challenge lies in the 1,3-dioxolane moiety . In a standard GC inlet (
The Solution: The protocol below utilizes an "Ultra-Inert" flow path (liner, wool, column) to neutralize Lewis acid sites, allowing the molecule to survive the inlet intact. We validate this by monitoring the "Degradation Index" (ratio of parent peak to hydrolysis product).
Fragmentation Logic (EI Source, 70 eV)
Understanding the mass spectrum is crucial for specificity validation.
-
Molecular Ion (
): 198 (Often weak). -
Base Peak:
83 (Cyclohexyl cation, ) or 73 (Dioxolane fragment, ). -
Alpha Cleavage: Breakage adjacent to the carbonyl yields the cyclohexyl group (
83) and the dioxolane-ethyl fragment ( 115).
Detailed Experimental Protocol (Method A)
Instrument Configuration
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Split/Splitless, maintained at 220°C (Lower temp minimizes degradation).
-
Liner: Ultra-Inert Single Taper with Wool (Deactivated). Crucial: Standard liners will cause ~15% degradation.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m
0.25 mm 0.25 µm). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program
-
Initial: 60°C (Hold 1 min) - Traps volatiles.
-
Ramp 1: 20°C/min to 180°C - Fast ramp through labile zone.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elutes high boilers.
-
Total Run Time: ~17 minutes.
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 250°C.
-
Scan Mode: Full Scan (
40–350) for ID; SIM ( 73, 83, 115) for Quantitation.
Validation Workflow & Decision Logic
The following diagrams illustrate the decision process for method selection and the specific validation steps required for this molecule.
Diagram 1: Analytical Method Selection Strategy
Caption: Decision tree for selecting the optimal analytical technique based on thermal stability data.
Diagram 2: ICH Q2(R1) Validation Workflow
Caption: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.
Validation Parameters & Acceptance Criteria
This section details specific acceptance criteria tailored to the molecule's chemistry.
A. Specificity & System Suitability[1]
-
Objective: Ensure the dioxolane ring is not degrading in the injector.
-
Protocol: Inject a standard. Monitor for the appearance of the hydrolysis product (aldehyde/ketone precursor) at a different retention time.
-
Acceptance: Degradation peak area must be
of the parent peak. -
Resolution: Resolution (
) between analyte and nearest impurity .
B. Linearity & Range
-
Range: 10 µg/mL to 500 µg/mL.
-
Internal Standard: Use Dodecane or Deuterated Benzophenone . Avoid protic internal standards that might interact with the acetal.
-
Criteria:
; Residuals .
C. Robustness (Critical Parameter)
Because of the thermal instability, robustness testing must include Inlet Temperature Variation .
-
Test: Run standards at Inlet Temps:
. -
Pass Criteria: Response factor changes
across the range. If degradation spikes at , the method upper limit is capped at .
D. Solution Stability
-
Risk: Hydrolysis in wet solvents.[1]
-
Protocol: Store samples in autosampler (room temp) for 24 hours.
-
Criteria: No significant decrease in area (
). Note: Use anhydrous ACN or DCM as solvent; avoid methanol if trans-acetalization is observed.
Summary of Validation Data (Simulated)
| Parameter | Result | Status |
| Retention Time | 9.45 min | Pass |
| Linearity ( | 0.9992 (Range 10–500 ppm) | Pass |
| LOD / LOQ | 0.5 ppm / 1.5 ppm | Pass |
| Precision (n=6) | 1.1% RSD | Pass |
| Recovery (Accuracy) | 98.5% – 101.2% | Pass |
| Inlet Degradation | 0.8% (at 220°C with UI Liner) | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
-
Agilent Technologies. (2020). Optimizing GC-MS Methods for Labile Compounds using Ultra Inert Flow Paths. [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds: 1,3-Dioxolanes.[1][4][5] (For mechanistic understanding of stability). [Link]
-
Restek Corporation. (2019). Guide to GC Column Selection and Optimization for Pharmaceutical Volatiles. [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
Safety Operating Guide
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone .
As a specialized intermediate containing both a ketone and a 1,3-dioxolane (cyclic acetal) moiety, this compound presents a dual hazard profile: it is an organic solvent with high flammability potential and chemical sensitivity to acidic environments (hydrolysis risk).
Part 1: Chemical Identity & Hazard Profile[1][2]
Before disposal, you must validate the chemical state. This compound is not a generic solvent; its acetal functionality dictates specific segregation protocols.
| Parameter | Technical Specification |
| Chemical Name | 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone |
| Molecular Formula | C₁₁H₁₈O₃ |
| Functional Groups | Cyclohexane ring, Ketone, 1,3-Dioxolane (Acetal) |
| Primary Hazard | Flammable Liquid (Class 3 equivalent) |
| Secondary Hazard | Acid-Sensitive (Acetal hydrolysis generates heat/pressure) |
| Tertiary Hazard | Peroxide Former (Cyclic acetals can form peroxides upon prolonged air exposure) |
| RCRA Waste Code | D001 (Ignitable), unless testing proves flash point >60°C (Treat as D001 to be safe) |
Part 2: Pre-Disposal Stabilization & Segregation
CRITICAL WARNING: Do NOT mix this compound with acidic waste streams (e.g., HCl, H₂SO₄, acidic aqueous waste).
-
Mechanism: The 1,3-dioxolane ring is acid-labile. Exposure to acid causes hydrolysis, reverting the acetal to ethylene glycol and the parent dicarbonyl. This reaction is exothermic and can generate pressure in sealed waste containers.
Step 1: Peroxide Testing (If Aged)
If the container has been opened and stored for >6 months, test for peroxides before consolidation.
-
Test: Use commercially available peroxide test strips (e.g., Quantofix®).
-
Threshold:
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Must be treated/reduced prior to disposal.
-
-
Treatment (if positive): Add ferrous sulfate (FeSO₄) or sodium metabisulfite to quench peroxides.
Step 2: Waste Stream Segregation
Segregate into Non-Halogenated Organic Solvents .
| Compatible Streams | Incompatible Streams (DO NOT MIX) |
| Acetone, Ethanol, Ethyl Acetate | Concentrated Acids (Sulfuric, Hydrochloric) |
| Hexanes, Toluene | Strong Oxidizers (Nitric Acid, Peroxides) |
| Other Ketones/Ethers | Aqueous Acidic Waste |
Part 3: Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical decision tree for disposing of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone, ensuring compliance and safety.
Figure 1: Operational workflow for the safe disposal of acid-sensitive dioxolane derivatives.
Part 4: Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum thickness) provides splash protection. For prolonged handling, use Laminate film (Silver Shield).
-
Eye Protection: Chemical splash goggles.
-
Body: Flame-resistant lab coat.
Collection & Labeling
-
Select Container: Use a High-Density Polyethylene (HDPE) jerrycan or a steel safety can. Avoid glass for large volumes to prevent breakage.
-
Labeling: Attach a hazardous waste label immediately upon the first addition of waste.
-
Constituents: Write "1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone" (do not use abbreviations).
-
Hazard Checkboxes: Check "Flammable" and "Irritant".
-
Storage Prior to Pickup
-
Store in a Flammable Safety Cabinet (yellow cabinet).
-
Ensure the cap is tightly closed to prevent vapor release.[1][2]
-
Grounding: If transferring >4 liters, ground the container to prevent static discharge ignition.
Final Disposal Method
-
Primary Method: High-temperature incineration (Fuel Blending). This ensures complete destruction of the organic framework.
-
Regulatory Status: This material is regulated as Hazardous Waste under RCRA (USA) and must be transported by a licensed hazardous waste hauler.
Part 5: Emergency Spill Management
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
Contain: Use non-combustible absorbents (Vermiculite, Sand, or Universal Spill Pads). Do NOT use paper towels (fire hazard).
-
Clean Up:
-
Decontaminate: Wash the surface with soap and water.
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-cyclohexyl- (CAS 823-76-7) Chemical Properties.[4] NIST Chemistry WebBook. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
